1-Carboxylic acid tert-butyl ester

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing a pure, orthogonal-protected kinase building block for targeted degradation or CNS drug discovery? This Boc-protected thienopyrimidinone-piperidine intermediate (CAS 1282355-60-5) solves that. - Strategic scaffold: Thieno[3,2-d]pyrimidin-4(3H)-one core used in PKMYT1 inhibitor (XL495) synthesis. - CNS-designed: tPSA 78.84 Ų & cLogP 2.46 predict excellent BBB penetration vs. thiadiazole analogs. - PROTAC-ready: tert-butyl carbamate provides stable protecting group, deprotects to free amine for E3 ligase linker attachment. Reliable supply with consistent purity for medicinal chemistry programs.

Molecular Formula C16H21N3O3S2
Molecular Weight 367.48
CAS No. 1282355-60-5
Cat. No. B2865486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carboxylic acid tert-butyl ester
CAS1282355-60-5
Molecular FormulaC16H21N3O3S2
Molecular Weight367.48
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=S
InChIInChI=1S/C16H21N3O3S2/c1-16(2,3)22-15(21)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)23/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,23)
InChIKeySBVWLDAXUDKMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Carboxylic Acid tert-Butyl Ester


The compound identified as "1-Carboxylic acid tert-butyl ester" (CAS 1282355-60-5) is a heterocyclic organic molecule with the molecular formula C16H21N3O3S2 and a molecular weight of approximately 367.5 g/mol . Based on its SMILES notation, the core structure is a thieno[3,2-d]pyrimidin-4(3H)-one scaffold substituted with a tert-butyl carbamate-protected piperidine moiety [1]. This compound functions as a protected intermediate or a specialized building block in medicinal chemistry, distinct from simple aliphatic tert-butyl esters due to its complex, fused heteroaromatic system [2].

Building block type Boc-protected piperidine-thienopyrimidinone scaffold Protected heterocyclic intermediate
Synthetic utility Fused thieno[3,2-d]pyrimidin-4(3H)-one core for medicinal chemistry Privileged scaffold for kinase-targeted libraries
Protecting group strategy Acid-labile Boc on piperidine enables orthogonal deprotection Facilitates selective functionalization at other positions

Why Generic Substitution Fails for 1-Carboxylic Acid tert-Butyl Ester


Generic substitution with other C16H21N3O3S2 isomers or simple tert-butyl esters is not scientifically valid. The specific structural arrangement—a tert-butyl carbamate-protected piperidine linked to a thieno[3,2-d]pyrimidinone core—dictates its unique reactivity and interaction profile, which is not replicated by compounds sharing only the same molecular formula or functional group. For instance, a comparator with a thiadiazole core, such as 4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide, has a different heterocyclic core, which leads to divergent hydrogen-bonding patterns and target-binding affinities, fundamentally altering its utility in a synthetic pathway or biological assay . Substituting with a simple aliphatic tert-butyl ester (e.g., tert-butyl acetate) would completely lack the fused heterocyclic pharmacophore, rendering it useless in any application designed for the target scaffold [1].

Core mismatch

Thienopyrimidinone vs thiadiazole isomers share molecular formula but differ in hydrogen-bonding patterns and kinase-interaction profiles; biological response may not transfer.

Pharmacophore loss

Simple aliphatic tert-butyl esters lack the fused heteroaromatic pharmacophore, rendering them unsuitable for kinase-targeted research applications.

Synthetic handle

Analogues without the Boc-protected piperidine may not support the same orthogonal deprotection sequence, limiting PROTAC or linker conjugation strategies.

Quantitative Differentiation: 1-Carboxylic Acid tert-Butyl Ester


tPSA: Thienopyrimidine vs. Thiadiazole Analog

The Topological Polar Surface Area (tPSA) is a key descriptor for predicting drug absorption and bioavailability. For CAS 1282355-60-5, the tPSA is calculated to be 78.84 Ų [1]. A structurally similar comparator, N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide (which shares the same molecular formula C16H21N3O3S2 but possesses a thiadiazole core), has a tPSA of approximately 107 Ų (calculated via the same method) . This difference of ~28 Ų is substantial and indicates that CAS 1282355-60-5 is likely to exhibit superior membrane permeability in standard drug-likeness models (e.g., Lipinski's Rule of Five) compared to its thiadiazole counterpart.

tPSA Comparison
In silico comparison
Target: 78.84 Ų vs ~107 Ų (thiadiazole analog)
Target
Analog
Reported tPSA may support permeability modeling in drug-likeness filters.
~28 Ų lower; calculated via Ertl method. Requires experimental validation.
Medicinal Chemistry Drug Design Physicochemical Properties

cLogP: Thienopyrimidine vs. Thiadiazole Derivative

Lipophilicity, expressed as cLogP, is a crucial determinant of a molecule's solubility, permeability, and metabolic stability. The calculated cLogP for CAS 1282355-60-5 is 2.46 [1]. In contrast, a closely related compound with the same molecular formula but a different substitution pattern, 2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone, exhibits a cLogP of approximately 1.85 . The 0.61 log unit difference translates to the target compound being approximately 4 times more lipophilic, which may favor membrane passage but could also influence off-target binding and metabolic clearance rates.

cLogP Comparison
In silico comparison
Target: 2.46 vs 1.85 (thiadiazine analog)
Target
Analog
Reported cLogP may influence lipophilicity ranking for membrane passage evaluation.
~0.61 log units higher; prediction method unspecified. Context-dependent.
Lipophilicity ADME Drug Discovery

Kinase Inhibition: Thienopyrimidinone vs. Thiadiazole

The target compound contains a thieno[3,2-d]pyrimidin-4(3H)-one core, a privileged scaffold in kinase inhibitor drug discovery, known for forming key hydrogen bonds within the ATP-binding pocket hinge region [1]. This contrasts with a comparator possessing a thiadiazole core (e.g., 4-tert-butyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide), which lacks the fused pyrimidinone ring system . While direct activity data is not available for this specific compound, class-level inference from thieno[3,2-d]pyrimidine literature suggests it may exhibit a distinct kinase selectivity profile (e.g., preference for PKMYT1 or related targets) compared to thiadiazole-based analogs, which are more commonly associated with carbonic anhydrase or DNA polymerase theta (Polθ) inhibition [2].

Scaffold Difference
Class-level inference
Thieno[3,2-d]pyrimidin-4(3H)-one vs 1,3,4-thiadiazole core
Scaffold context may suggest distinct kinase selectivity profiles; data to verify.
Thienopyrimidine literature hints at PKMYT1/kinase bias; thiadiazoles often target carbonic anhydrase or Polθ.
Kinase Inhibition Medicinal Chemistry Scaffold Hopping

Application Scenarios: 1-Carboxylic Acid tert-Butyl Ester


Kinase Inhibitor Lead Optimization Scaffold

The thieno[3,2-d]pyrimidin-4(3H)-one core of this compound is a recognized privileged scaffold in kinase drug discovery, as evidenced by its role in the manufacturing process for clinical-stage PKMYT1 inhibitors like XL495 [1]. The tert-butyl carbamate group serves as a stable protecting group, allowing for selective functionalization at other positions of the molecule during analog synthesis . This makes it a strategic starting material for medicinal chemistry teams focused on oncology targets, where modifications to the piperidine moiety can be explored to optimize potency, selectivity, and ADME properties, leveraging its favorable tPSA (78.84 Ų) and moderate cLogP (2.46) as a baseline [2].

CNS-Penetrant Library Synthesis

With a tPSA of 78.84 Ų, this compound falls well below the commonly accepted threshold of 90 Ų for good blood-brain barrier (BBB) penetration [1]. This physicochemical attribute, combined with its moderate lipophilicity (cLogP 2.46), positions it as an attractive core scaffold for designing CNS-active agents. In silico models predict superior membrane permeability compared to structurally similar thiadiazole analogs (tPSA ~107 Ų) . Researchers aiming to build libraries of potential CNS therapeutics, particularly those targeting neurological kinases or GPCRs, can utilize this compound as a versatile, BBB-penetrant starting point, reducing the risk of early-stage CNS exclusion due to poor permeability.

PROTAC and Molecular Glue Building Block

The presence of a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen provides a clear and orthogonal synthetic handle. This allows for selective deprotection under mild acidic conditions to reveal a free secondary amine, which can then be conjugated to a linker for PROTAC (Proteolysis Targeting Chimera) or molecular glue development. The thienopyrimidinone core serves as a ligand for a target protein of interest (e.g., a specific kinase), while the deprotected piperidine can be linked to an E3 ligase ligand, such as a VHL or CRBN binder [1]. This orthogonal reactivity is a key differentiator from simple esters lacking a heterocyclic warhead, enabling the precise construction of bifunctional degraders for chemical biology and drug discovery applications .

Application
Selection Property
Validation Focus
Kinase-targeted library design
Thienopyrimidinone privileged scaffold
Kinase panel selectivity profiling
CNS permeability research
tPSA below 90 Ų threshold
BBB permeability assay validation
PROTAC linker studies
Boc-protected piperidine synthetic handle
Linker conjugation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.